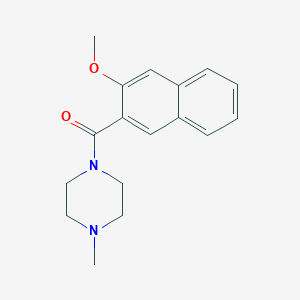
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine, also known as MNMP, is a synthetic compound that belongs to the family of naphthoylindole derivatives. This compound has gained attention in the scientific community due to its potential use in various research applications, including medicinal chemistry, neuropharmacology, and drug discovery.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the cannabinoid receptor CB1. This receptor is involved in various physiological processes, including pain sensation, appetite regulation, and mood modulation. This compound has also been shown to interact with other receptors, including the serotonin receptor 5-HT1A and the dopamine receptor D2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer and prostate cancer cells. This compound has also been shown to have analgesic effects in animal models of pain. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. This compound has also been shown to have a high affinity for the CB1 receptor, making it a useful tool compound for investigating the function of this receptor. However, this compound has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. In addition, this compound has been shown to have some off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine. One direction is to investigate its potential use as a lead compound for the development of new drugs that target various diseases, including cancer and neurological disorders. Another direction is to investigate its potential use as a tool compound for investigating the function of various receptors in the brain. Finally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine can be achieved by reacting 3-methoxy-2-naphthoyl chloride with 4-methylpiperazine in the presence of a base. This reaction yields this compound as a white solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has been used in various research applications, including medicinal chemistry, neuropharmacology, and drug discovery. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs that target various diseases, including cancer and neurological disorders. In neuropharmacology, this compound has been studied for its potential use as a tool compound to investigate the function of various receptors in the brain. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved pharmacological properties.
Propiedades
Fórmula molecular |
C17H20N2O2 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
(3-methoxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H20N2O2/c1-18-7-9-19(10-8-18)17(20)15-11-13-5-3-4-6-14(13)12-16(15)21-2/h3-6,11-12H,7-10H2,1-2H3 |
Clave InChI |
CCEMSVSJXYQHJX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2OC |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)


![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)


![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295114.png)



